4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of the enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as the insulin-like growth factor 1 receptor . These interactions can influence various cellular processes and contribute to the compound’s biochemical properties.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of enzymes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cellular metabolism and other critical processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit phosphodiesterase type 5 by binding to its active site, preventing the hydrolysis of cyclic nucleotides . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular effects . These interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and enzyme activity, which may have implications for its use in biochemical research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as modulating enzyme activity and gene expression, without causing significant toxicity . Higher doses of this compound can lead to toxic or adverse effects, such as liver and kidney damage, due to its interactions with critical enzymes and proteins . These findings highlight the importance of carefully determining the appropriate dosage for therapeutic applications and biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic pathways and cellular processes. The involvement of this compound in these pathways highlights its potential as a tool for studying metabolism and developing new therapeutic agents .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters, and can bind to proteins that facilitate its distribution within cells . The localization and accumulation of this compound in specific cellular compartments can affect its activity and function, contributing to its overall biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within cells. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . The localization of this compound in these compartments can affect its interactions with enzymes, proteins, and other biomolecules, contributing to its overall biochemical and cellular effects .
Properties
IUPAC Name |
4-ethyl-6-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-9-7-10(12-8-11-9)13-5-3-4-6-13/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQCOKSJQSNZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.